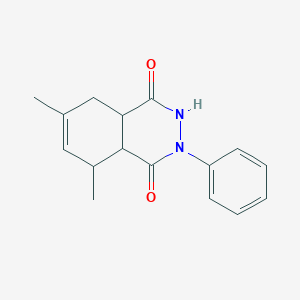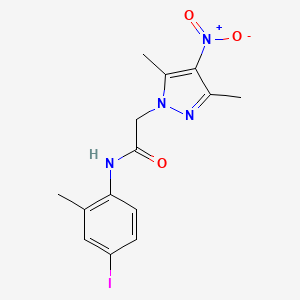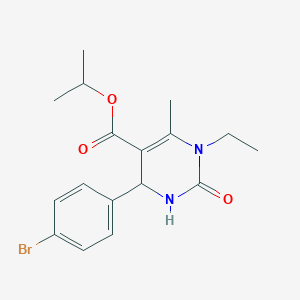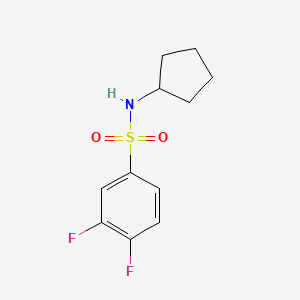![molecular formula C19H18ClNO2 B4985865 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
作用机制
The mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can prevent cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to have a variety of other biochemical and physiological effects. For example, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to modulate the activity of ion channels in the heart, leading to changes in heart rate and rhythm. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its versatility. Due to its ability to modulate a variety of biological processes, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can be used in a wide range of experiments. However, one limitation of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its potential toxicity. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to be toxic to some cell types, and care must be taken when using this compound in experiments.
未来方向
There are many potential future directions for research involving 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. One area of research that is currently being explored is the development of new cancer therapies based on 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. Researchers are also investigating the potential use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, with the hope of developing a more complete understanding of how this compound works at the molecular level.
Conclusion
In conclusion, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. This compound has been shown to have anti-cancer properties, anti-inflammatory effects, and the ability to modulate ion channels in the heart. While there are some limitations to the use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in experiments, there are many potential future directions for research involving this compound.
合成方法
The synthesis of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline involves a series of chemical reactions that can be carried out using a variety of methods. One commonly used method involves the reaction of 2-chloro-6-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-6-methylphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline.
科学研究应用
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been used extensively in scientific research due to its ability to modulate a variety of biological processes. One area of research where 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been particularly useful is in the study of cancer. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-6-2-9-16(20)19(14)23-13-5-12-22-17-10-3-7-15-8-4-11-21-18(15)17/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCNPHOIVDDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Chloro-6-methylphenoxy)propoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
amine oxalate](/img/structure/B4985821.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)